2-Bromo-4-ethoxynicotinonitrile
Overview
Description
2-Bromo-4-ethoxynicotinonitrile is a heterocyclic compound with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol . It is a versatile small molecule scaffold used primarily in research and development . This compound is part of the pyridine family and is characterized by the presence of a bromine atom, an ethoxy group, and a nitrile group attached to the nicotinonitrile core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethoxynicotinonitrile typically involves the bromination of 4-ethoxynicotinonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with solvents such as acetonitrile or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity . The process may include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethoxynicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted pyridines.
Coupling: Formation of biaryl compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Bromo-4-ethoxynicotinonitrile is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethoxynicotinonitrile is primarily related to its ability to undergo substitution and coupling reactions, which allows it to interact with various molecular targets. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors, depending on the nature of the substituents introduced during its chemical transformations . The exact molecular pathways involved can vary based on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxynicotinonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-4-ethoxynicotinonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
4-Ethoxynicotinonitrile: Lacks the bromine atom at the 2-position.
Uniqueness
2-Bromo-4-ethoxynicotinonitrile is unique due to the presence of both the bromine atom and the ethoxy group, which confer specific reactivity and properties. The bromine atom allows for versatile substitution reactions, while the ethoxy group can influence the compound’s solubility and electronic properties .
Properties
IUPAC Name |
2-bromo-4-ethoxypyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-2-12-7-3-4-11-8(9)6(7)5-10/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKCRSBHMASCMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC=C1)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277741 | |
Record name | 2-Bromo-4-ethoxy-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98645-44-4 | |
Record name | 2-Bromo-4-ethoxy-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98645-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-ethoxy-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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